2,3-Dimethoxy-1,4,2,3-dioxadiazinane

Description

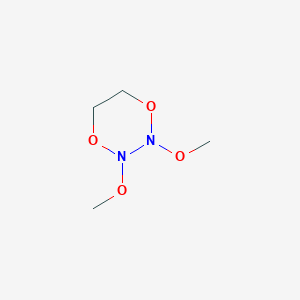

Structure

3D Structure

Properties

CAS No. |

142183-51-5 |

|---|---|

Molecular Formula |

C4H10N2O4 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2,3-dimethoxy-1,4,2,3-dioxadiazinane |

InChI |

InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |

InChI Key |

IOUBSZQOXYTWOT-UHFFFAOYSA-N |

SMILES |

CON1N(OCCO1)OC |

Canonical SMILES |

CON1N(OCCO1)OC |

Synonyms |

1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,cis-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane

Primary Synthetic Pathways to 2,3-Dimethoxy-1,4,2,3-dioxadiazinane

The principal and documented method for the synthesis of this compound involves the intramolecular cyclization of a linear precursor through oxidation.

Oxidation of 1,2-Bis(methoxyaminooxy)ethane Precursors

The synthesis of this compound is achieved through the oxidation of 1,2-bis(methoxyaminooxy)ethane. nih.gov This reaction is a key transformation that leads to the formation of the desired six-membered ring system. The process involves the use of an oxidizing agent to facilitate the removal of hydrogen atoms and the subsequent formation of the N-O bonds that close the ring.

Lead dioxide (PbO₂) has been effectively employed as the oxidizing agent for this transformation. nih.gov The reaction proceeds by treating the 1,2-bis(methoxyaminooxy)ethane precursor with lead dioxide, which induces the cyclization to yield this compound. nih.gov This method has been shown to be a viable route to this specific dioxadiazinane derivative.

Control of Regioselectivity and Stereoselectivity in Dioxadiazinane Formation

The oxidation of 1,2-bis(methoxyaminooxy)ethane to this compound results in the formation of a mixture of stereoisomers. Specifically, both trans- and cis-isomers of the product are obtained. nih.gov The reaction has been reported to yield a mixture with a 55:45 ratio of the trans- to cis-isomers, indicating a slight preference for the formation of the trans product. nih.gov

The stereochemical outcome of this reaction is a critical aspect, as the spatial arrangement of the methoxy (B1213986) groups on the nitrogen atoms can influence the chemical and physical properties of the resulting molecule. The ability to control or separate these isomers is therefore of significant interest in the synthesis of this compound. The barrier of ring conversion for the cis-isomer has been determined using 13C NMR spectroscopy. mdpi.com

Furthermore, the synthesized this compound has been shown to undergo a regio- and stereo-specific reaction with p-nitrobenzoic acid. nih.gov This subsequent reaction highlights the defined stereochemistry of the dioxadiazinane ring and its potential for further stereocontrolled transformations.

Development of Modified Synthetic Routes for Dioxadiazinane Systems

While the oxidation of 1,2-bis(methoxyaminooxy)ethane with lead dioxide is the established method for the synthesis of this compound, the development of modified synthetic routes for dioxadiazinane systems in general could provide access to a wider range of derivatives and potentially improved reaction conditions. Research into alternative oxidizing agents, different precursor molecules, and novel cyclization strategies could lead to more efficient and versatile synthetic methodologies.

For other heterocyclic systems, a variety of synthetic strategies are employed, which could potentially be adapted for the synthesis of dioxadiazinanes. These include, but are not limited to, tandem diazotization/cyclization approaches, and the use of different catalytic systems to promote ring formation. The exploration of such methods for the 1,4,2,3-dioxadiazinane (B14365435) ring system remains an area for future research.

Optimization Strategies for this compound Synthesis

The optimization of the synthesis of this compound would likely focus on improving the yield and stereoselectivity of the oxidation reaction. Key parameters that could be investigated include the choice of oxidizing agent, reaction temperature, solvent, and reaction time.

A systematic study of different oxidizing agents beyond lead dioxide could reveal more efficient or selective alternatives. The effect of reaction conditions on the cis/trans isomer ratio would be of particular interest, as a more stereoselective synthesis would simplify the purification process and provide a more direct route to a single isomer.

Additionally, optimization could involve the development of a catalytic oxidation process, which would be more atom-economical and environmentally friendly compared to the use of stoichiometric lead dioxide. The screening of various metal and organocatalysts for this transformation could be a fruitful area of investigation. The data from such optimization studies would be crucial for developing a more practical and scalable synthesis of this compound.

Table 1: Summary of Synthetic Data for this compound

| Precursor | Oxidizing Agent | Product | Isomer Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| 1,2-Bis(methoxyaminooxy)ethane | Lead dioxide (PbO₂) | This compound | 55:45 | nih.gov |

Mechanistic Investigations of 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane Transformations

Chemical Reactivity Profiles of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane

This compound is synthesized through the oxidation of 1,2-bis(methoxyaminooxy)ethane with lead dioxide (PbO2). This process yields a mixture of trans- and cis-isomers, with a typical ratio of 55:45. researchgate.netmathnet.ru The compound is relatively unstable, undergoing decomposition upon heating in toluene, dissolution in methanol, or when subjected to chromatography on alumina (B75360) or silica (B1680970) gel. mathnet.ru

The reaction of this compound with carboxylic acids, such as p-nitrobenzoic acid, is a notable transformation that proceeds in a regio- and stereo-specific manner. researchgate.netmathnet.ru This reaction yields an (E)-dialkoxydiazene oxide and a methyl ester of the carboxylic acid, in this case, methyl p-nitrobenzoate. researchgate.netmathnet.ru The resulting dialkoxydiazene oxide is the first of its kind to be synthesized and represents a diester of the hypothetical hyponitric acid (H₂N₂O₃). mathnet.ru

The reaction is highly specific, producing only one isomer of the dialkoxydiazene oxide. mathnet.ru This product is stable and does not undergo changes during distillation, chromatography on aluminum oxide, or upon treatment with additional p-nitrobenzoic acid or aqueous sodium carbonate solution. mathnet.ru The (E)-configuration of the product has been confirmed by X-ray analysis of its derivatives. mathnet.ru

| Reactants | Products | Key Observations |

|---|---|---|

| This compound (mixture of cis/trans isomers) + p-Nitrobenzoic Acid | (E)-1-(2-Hydroxyethoxy)-2-methoxydiazene 1-oxide (after derivatization for analysis) + Methyl p-nitrobenzoate | Regio- and stereo-specific reaction. researchgate.netmathnet.ru |

While dialkoxyaminyl radicals are known as a class of persistent radicals and exist in equilibrium with their tetraalkoxyhydrazine dimers, specific studies detailing the interaction of this compound with nitrosoalkanes via dimethoxyaminyl radicals are not extensively documented in the available literature. mathnet.ru The formation of this compound is theorized to proceed through the intramolecular cyclization of a diradical intermediate, suggesting the relevance of radical pathways in its chemistry. mathnet.ru However, the subsequent reactions of this specific cyclic compound with nitrosoalkanes have not been a primary focus of the reported research.

Unveiling Reaction Mechanisms in Dioxadiazinane Chemistry

The mechanistic pathways of this compound transformations are of significant interest, particularly the factors that govern the high degree of specificity observed in its reactions.

The acidic decomposition of this compound is a key example of an electrophilically catalyzed cleavage process. The regio- and stereo-specificity of the reaction with p-nitrobenzoic acid strongly suggest that the reaction proceeds through a synchronous mechanism that is under stereoelectronic control. mathnet.ru This implies a concerted process where bond breaking and bond formation occur simultaneously, with the stereochemistry of the starting material dictating the stereochemistry of the product.

| Process | Proposed Mechanism | Evidence |

|---|---|---|

| Acidic Decomposition | Synchronous mechanism under stereoelectronic control | Regio- and stereo-specificity of the products mathnet.ru |

The synthesis of this compound involves an oxidation step that likely proceeds through a diradical intermediate, which then undergoes intramolecular cyclization. mathnet.ru The absence of paramagnetic broadening in the NMR spectrum of the compound at room temperature indicates that the equilibrium between the diradical and the cyclic form is almost completely shifted towards the cyclic structure. mathnet.ru While the formation of the dioxadiazinane points to the involvement of radical species, detailed studies on subsequent radical-mediated rearrangements and transformations of this specific heterocyclic compound are not well-documented in the scientific literature.

Stereochemical Control and Outcomes in this compound Reactions

Stereochemistry plays a crucial role in the synthesis and reactivity of this compound. The compound is formed as a mixture of trans- and cis-isomers, which have been assigned based on variable temperature NMR spectroscopy. mathnet.ru The interconversion of the cis-isomer has been studied, and the energy barrier for this process has been determined using ¹³C NMR spectroscopy. mathnet.ru

The reaction with p-nitrobenzoic acid serves as a prime example of the high degree of stereochemical control in the transformations of this compound. The reaction is not only regio-specific but also stereo-specific, leading to the formation of a single (E)-isomer of the dialkoxydiazene oxide product. researchgate.netmathnet.ru This outcome is attributed to a synchronous mechanism governed by stereoelectronic effects, where the spatial arrangement of the atoms and orbitals in the transition state dictates the stereochemical fate of the reaction. mathnet.ru

| Parameter | Value/Observation | Method of Determination |

|---|---|---|

| Isomeric Ratio (trans:cis) | 55:45 | NMR Spectroscopy researchgate.netmathnet.ru |

| Energy Barrier for cis-Isomer Interconversion (ΔG‡) | 47.3 kJ mol⁻¹ | ¹³C NMR Spectroscopy mathnet.ru |

| Stereochemical Outcome of Reaction with p-Nitrobenzoic Acid | Formation of a single (E)-isomer | X-ray analysis of a derivative mathnet.ru |

Structural and Conformational Analysis of 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane

Isomeric Forms and Stereochemistry of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane

The stereochemistry of this compound is defined by the spatial arrangement of the two methoxy (B1213986) groups attached to the nitrogen atoms of the heterocyclic ring. This arrangement gives rise to distinct cis- and trans-isomers, each with unique properties and conformational behaviors.

Characterization of cis- and trans-Isomers

The synthesis of this compound via the oxidation of 1,2-bis(methoxyaminooxy)ethane using lead(IV) oxide (PbO2) yields a mixture of its diastereomers. researchgate.netmathnet.ru Experimental findings have shown that this reaction produces the trans- and cis-isomers in a ratio of 55:45. researchgate.netmathnet.ru

| Isomer | Relative Abundance (%) |

|---|---|

| trans-Isomer | 55 |

| cis-Isomer | 45 |

Conformational Preferences and Dynamics within the 1,4,2,3-Dioxadiazinane (B14365435) Ring System

The 1,4,2,3-dioxadiazinane ring, being a six-membered saturated heterocycle, is not planar and adopts various puckered conformations to minimize torsional and steric strain. The study of these conformations and the energetic barriers to their interconversion is key to understanding the molecule's dynamic behavior.

Determination of Preferred Ring Conformations

Similar to other six-membered rings like cyclohexane, the 1,4,2,3-dioxadiazinane ring is expected to adopt a chair conformation as its most stable ground state. The chair form minimizes angle strain and avoids eclipsing interactions between adjacent atoms, providing a lower energy state compared to other possible conformations such as boat or twist-boat forms. The specific orientation of the methoxy substituents (axial or equatorial) in the most stable chair conformer for each isomer will be influenced by steric and electronic effects, including the anomeric effect, which is common in heterocyclic systems containing heteroatoms adjacent to an atom with a lone pair.

Analysis of Conformational Inversion Processes in Dioxadiazinanes

The 1,4,2,3-dioxadiazinane ring is not static; it undergoes conformational inversion, often referred to as ring flipping. This process involves the interconversion between two equivalent chair conformations. For the cis-isomer of this compound, this dynamic process has been quantitatively analyzed using 13C NMR spectroscopy. mathnet.ru

By studying the coalescence of the methoxy group signals at varying temperatures, key thermodynamic parameters for the ring inversion of the cis-isomer have been determined. mathnet.ru This analysis provides a quantitative measure of the energy barrier for the conformational change.

| Parameter | Value |

|---|---|

| Coalescence Temperature (Tc) | 238 K |

| Frequency Difference (Δν) | 85 Hz |

| Rate Constant (k) | 188.7 s-1 |

| Gibbs Free Energy of Activation (ΔG‡) | 47.3 kJ mol-1 |

The determined Gibbs free energy of activation (ΔG‡) of 47.3 kJ mol⁻¹ represents the energy barrier that the molecule must overcome to invert from one chair form to another. mathnet.ru This value is characteristic for ring inversion processes in six-membered heterocyclic systems.

Elucidation of Molecular Structures of Related Dioxadiazinane Derivatives

The study of the 1,4,2,3-dioxadiazinane ring system is not limited to the dimethoxy derivative. Research has also explored the synthesis of other derivatives to understand the scope and limitations of forming this heterocyclic structure. For instance, 2,3-dicarbalkoxy derivatives of this heterocycle have been successfully synthesized. mathnet.ru In contrast, attempts to synthesize 2,3-dialkyl derivatives have been reported as unsuccessful, suggesting that the electronic nature of the substituents on the nitrogen atoms plays a critical role in the stability and formation of the ring. mathnet.ru These findings highlight the specific synthetic challenges and structural constraints associated with the 1,4,2,3-dioxadiazinane framework.

Spectroscopic Characterization of 2,3 Dimethoxy 1,4,2,3 Dioxadiazinane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane, enabling the assignment of its proton and carbon environments and the determination of its stereochemical configuration.

Application of ¹H and ¹³C NMR for Structural Assignments

¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The spectra provide characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule.

In the ¹H NMR spectrum, two primary sets of signals are expected: one for the methoxy (B1213986) (-OCH₃) protons and another for the methylene (B1212753) (-CH₂-) protons of the ethylene (B1197577) bridge. The methoxy protons would typically appear as a sharp singlet, while the methylene protons would present a more complex pattern, potentially an AA'BB' system, due to the cyclic nature of the structure. The integration of these signals would correspond to a 6:4 proton ratio, confirming the presence of two methoxy groups and two methylene groups.

The ¹³C NMR spectrum would complement this data, showing distinct resonances for the methoxy carbons and the methylene carbons. The chemical shifts of these carbons provide information about their electronic environment, influenced by the adjacent oxygen and nitrogen atoms. Combining 1D and 2D NMR experiments is a powerful approach for unambiguous connectivity assignments in complex organic structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methoxy (-OCH₃) | ¹H | 3.5 - 4.0 | Singlet |

| Methylene (-CH₂CH₂-) | ¹H | 3.8 - 4.5 | Multiplet |

| Methoxy (-OCH₃) | ¹³C | 55 - 65 | - |

| Methylene (-CH₂CH₂-) | ¹³C | 65 - 75 | - |

Advanced NMR Techniques for Stereochemical Discrimination

Research indicates that the synthesis of this compound results in a mixture of cis- and trans-isomers. Advanced NMR techniques are crucial for distinguishing between these stereoisomers.

The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. youtube.com In the cis-isomer, the two methoxy groups are on the same side of the dioxadiazinane ring, bringing their protons into close spatial proximity. Irradiation of one methoxy proton signal should result in a positive NOE enhancement for the other methoxy proton signal. Conversely, in the trans-isomer, the methoxy groups are on opposite sides of the ring, and no such NOE effect between them would be observed. This allows for the unambiguous assignment of each isomer. youtube.comwordpress.com

Furthermore, the coupling constants between protons can provide stereochemical information. blogspot.com The magnitude of the vicinal coupling constants (³J) between protons on the ethylene bridge can differ between the cis and trans isomers due to variations in their dihedral angles, as described by the Karplus relationship. blogspot.com In cyclic systems, trans couplings are often larger than cis couplings. blogspot.com

Electron Spin Resonance (ESR) Spectroscopy in Studies of Nitrogen-Centered Radicals Associated with Dioxadiazinanes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. libretexts.orgscispace.com While this compound is itself a diamagnetic molecule, its thermal or photochemical decomposition can lead to the formation of nitrogen-centered radicals. nih.govresearchgate.net

The relatively weak N-O and O-O bonds in the dioxadiazinane ring make it a potential precursor for radicals. Homolytic cleavage of these bonds can generate various radical species. ESR spectroscopy is the definitive method to study these transient intermediates. nih.gov The technique involves placing the sample in a strong magnetic field and irradiating it with microwaves, causing transitions between the spin states of unpaired electrons. scispace.com

The resulting ESR spectrum provides key information about the radical:

g-factor: Helps in identifying the type of radical.

Hyperfine Splitting: Interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) splits the signal into a characteristic pattern. The number of lines and their spacing (hyperfine coupling constants) can elucidate the radical's structure, identifying which atoms are near the unpaired electron. youtube.com

For instance, the formation of a dialkoxyaminyl radical (R-O-N•-R) would produce a distinct ESR spectrum, with primary splitting from the nitrogen nucleus. ESR spectroscopy is arguably the most suitable technique for research into free radicals due to its ability to provide unique insights. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The vibrational spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its various bonds. libretexts.org

C-H Vibrations: Stretching modes for the methoxy and methylene C-H bonds are expected in the 2850-3000 cm⁻¹ region. Bending modes (scissoring, rocking, wagging, twisting) appear at lower frequencies (e.g., ~1450 cm⁻¹). numberanalytics.comlibretexts.org

C-O Stretching: The C-O single bonds of the methoxy groups will exhibit strong stretching vibrations, typically in the 1000-1250 cm⁻¹ range.

N-O Stretching: The N-O bonds within the ring are expected to have characteristic stretching frequencies, often found in the 800-1000 cm⁻¹ region.

O-O Stretching: The peroxide (O-O) bond stretch is a key feature. This vibration is notoriously weak in IR spectra but can sometimes be observed in Raman spectra, typically in the 800-900 cm⁻¹ range. For other cyclic peroxides, O-O vibrations have been observed around 750-970 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for identifying the O-O and other symmetric vibrations that are weak or inactive in the IR spectrum. researchgate.net The combined use of both techniques provides a more complete picture of the molecule's vibrational framework.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium / Strong |

| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 | Medium |

| C-O Stretch | -O-CH₃, C-O-N | 1000 - 1250 | Strong / Medium |

| N-O Stretch | -N-O- | 800 - 1000 | Medium |

| O-O Stretch | -O-O- | 800 - 900 | Weak / Medium-Strong |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For this compound (M.W. = 150.13 g/mol ), various ionization techniques can be employed.

Under electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, forming an energetically unstable molecular ion (M⁺•) which then undergoes fragmentation. wikipedia.org The fragmentation process is often dictated by the weakest bonds in the molecule. For cyclic organic peroxides, the molecular ion peak can be weak or absent due to the fragility of the peroxide bond. dtic.milresearchgate.net

Plausible fragmentation pathways for the molecular ion of this compound would include:

Cleavage of the O-O bond: This is the weakest bond in the ring, and its homolytic cleavage would lead to the formation of a diradical, which could undergo further rearrangement or fragmentation.

Loss of a methoxy radical (•OCH₃): Alpha-cleavage next to the nitrogen or oxygen atoms is a common pathway. youtube.com This would result in a fragment ion at m/z 119.

Loss of formaldehyde (B43269) (CH₂O): Rearrangement followed by the elimination of a stable neutral molecule like formaldehyde is common. Loss of CH₂O would lead to a fragment at m/z 120.

Ring Cleavage: The entire ring system can fragment, for example, through the loss of ethylene oxide (C₂H₄O) or other stable neutral fragments.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are less energetic and more likely to yield a detectable protonated molecule [M+H]⁺ (m/z 151) or adduct ions (e.g., [M+Na]⁺ at m/z 173 or [M+NH₄]⁺ at m/z 168), which helps to confirm the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) on these parent ions can then be used to induce and study the fragmentation pathways in a controlled manner. researchgate.net

Theoretical and Computational Studies of the 1,4,2,3 Dioxadiazinane Ring System

Quantum Chemical Calculations on Dioxadiazinane Structures

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of the 1,4,2,3-dioxadiazinane (B14365435) ring system. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecules that may be challenging to study experimentally.

The first step in the computational analysis of 2,3-dimethoxy-1,4,2,3-dioxadiazinane involves geometry optimization. This process uses quantum chemical methods to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a comprehensive study, a method like Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) is typically employed to accurately model the geometry of both the cis- and trans-isomers of the molecule. nih.govmdpi.com The optimization would yield precise bond lengths, bond angles, and dihedral angles for each isomer.

Once the geometries are optimized, the electronic structure can be investigated. This involves analyzing the distribution of electrons within the molecule and the nature of the molecular orbitals. Key parameters derived from this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for reactive interactions.

A hypothetical summary of data from a DFT B3LYP/6-31G(d,p) calculation on the isomers of this compound is presented below.

| Property | cis-Isomer (Calculated) | trans-Isomer (Calculated) |

| Total Energy (Hartree) | -568.xxxxxx | -568.yyyyyy |

| HOMO Energy (eV) | -8.5 | -8.7 |

| LUMO Energy (eV) | -0.5 | -0.4 |

| HOMO-LUMO Gap (eV) | 8.0 | 8.3 |

| Dipole Moment (Debye) | 2.1 | 0.8 |

Experimental evidence shows that the synthesis of this compound results in a mixture of trans- and cis-isomers in a 55:45 ratio. researchgate.net Computational chemistry can be used to investigate the relative stabilities of these isomers and explore the energy landscape connecting them.

By comparing the total electronic energies of the optimized cis- and trans-geometries, their relative thermodynamic stability can be determined. The isomer with the lower total energy is the more stable one. The small energy difference that would be expected from the experimental product ratio can be quantified through these calculations. Theoretical studies on the isomerization of similar heterocyclic systems often explore the potential energy surface to identify the transition state for the cis-trans interconversion. rsc.orgrsc.org The energy difference between the ground state isomers and the transition state represents the activation energy barrier for isomerization.

| Parameter | Value (Hypothetical) | Description |

| ΔE (trans - cis) | -0.15 kcal/mol | The trans-isomer is slightly more stable than the cis-isomer, consistent with the experimental ratio. |

| Isomerization Barrier (TS) | 25-30 kcal/mol | A significant energy barrier, suggesting the isomers are stable and do not interconvert readily at room temperature. |

Computational Modeling of Reaction Mechanisms for Dioxadiazinanes

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For the 1,4,2,3-dioxadiazinane system, this can include modeling its formation via cyclization or its subsequent reactions, such as the observed regio- and stereo-specific reaction with p-nitrobenzoic acid. researchgate.net

To model a reaction mechanism, computational chemists locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides insight into the bonding changes occurring during the reaction. For complex, multi-step reactions, all intermediates and transition states connecting them along the minimum energy path (MEP) are characterized.

For the formation of the 1,4,2,3-dioxadiazinane ring, a mechanism analogous to the [3+3] cyclodimerization proposed for similar sulfur-containing heterocycles could be investigated. researchgate.net Such a study would likely involve DFT calculations to explore whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving diradical or zwitterionic intermediates. researchgate.net Advanced methods like Complete Active Space Self-Consistent Field (CASSCF) might be employed to accurately describe the electronic structure of any diradical intermediates that may be involved. researchgate.net

Once the reactants, products, intermediates, and transition states have been computationally identified and their energies calculated, a complete energy profile for the reaction can be constructed. The height of the energy barrier (the difference in energy between the reactants and the transition state) is the activation energy (ΔE‡). This value is a critical determinant of the reaction rate.

Using transition state theory, these calculated energy barriers can be used to estimate reaction rate constants. This allows for a direct comparison between theoretical predictions and experimental kinetic data, providing validation for the proposed mechanism. For instance, modeling the reaction of this compound with p-nitrobenzoic acid would involve calculating the energy barriers for different possible pathways to explain the observed regio- and stereo-specificity of the products formed. researchgate.netresearchgate.net

| Reaction Step | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Type |

| Formation via [3+3] Cyclodimerization (TS1) | 15-20 | Stepwise |

| Ring Opening Reaction with Acid (TS2) | 10-15 | Concerted |

Application of Advanced Computational Methodologies to Nitrogen-Oxygen Heterocycles

The study of nitrogen-oxygen heterocycles like 1,4,2,3-dioxadiazinane benefits greatly from the application of a wide range of advanced computational methods. Beyond standard DFT calculations, more sophisticated approaches are often necessary to capture the complex electronic effects and reaction dynamics inherent in these systems.

For example, multireference methods such as CASSCF or multireference perturbation theory (CASPT2) are essential for studying reactions that involve the formation or cleavage of weak N-O bonds, or for characterizing excited states and diradical intermediates where single-reference methods like DFT may be inadequate. researchgate.net Furthermore, the inclusion of solvent effects, through either implicit continuum models (like PCM) or explicit solvent molecules, is critical for accurately modeling reactions in solution and comparing computational results with experimental data. mdpi.com Molecular dynamics (MD) simulations can also be employed to study the conformational flexibility of the dioxadiazinane ring and the role of solvent dynamics in influencing reaction pathways. These advanced methodologies provide a deeper and more accurate understanding of the structure, stability, and reactivity of these important heterocyclic compounds.

Density Functional Theory (DFT) in Dioxadiazinane Research

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a novel heterocyclic ring like 1,4,2,3-dioxadiazinane, DFT would be instrumental in determining its fundamental chemical properties.

A primary application of DFT would be geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the this compound molecule, i.e., its ground-state equilibrium structure. By minimizing the total energy of the system, DFT calculations can predict key structural parameters. For the 1,4,2,3-dioxadiazinane ring, this would include the precise bond lengths (e.g., N-N, N-O, O-O, C-C) and bond angles that define the ring's geometry.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Another valuable output from DFT is the molecular electrostatic potential (MEP) map . The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms, making them sites susceptible to electrophilic attack, while regions near the hydrogen atoms would exhibit positive potential.

The following table represents illustrative data that would be expected from a DFT analysis of the 1,4,2,3-dioxadiazinane ring, performed using a common functional and basis set (e.g., B3LYP/6-31G*).

Illustrative DFT Calculation Results for 1,4,2,3-Dioxadiazinane This data is hypothetical and serves to illustrate the typical output of DFT calculations.

| Calculated Parameter | Value | Unit | Significance |

| Total Energy | -415.1234 | Hartrees | Indicates the electronic ground state energy of the optimized geometry. |

| N2-N3 Bond Length | 1.45 | Ångströms | Provides insight into the nitrogen-nitrogen single bond character. |

| O1-O2 Bond Length | 1.48 | Ångströms | Characterizes the peroxide-like linkage within the ring. |

| C4-C5 Bond Length | 1.54 | Ångströms | Typical length for a carbon-carbon single bond. |

| ∠ O1-N2-N3 | 112.5 | Degrees | Defines the bond angle at the nitrogen atoms, influencing ring strain. |

| HOMO Energy | -7.2 | eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 1.5 | eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 | eV | Predicts the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.1 | Debye | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The 1,4,2,3-dioxadiazinane ring, being a six-membered heterocycle, is not planar and can adopt several different spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time, providing detailed information on conformational flexibility and stability.

For this compound, MD simulations would be employed to explore the potential energy surface of the ring system. This allows for the identification of stable low-energy conformers, such as chair, boat, and twist-boat forms, which are common for six-membered rings. The simulation would track the atomic trajectories, revealing the pathways and energy barriers for interconversion between these different conformations.

The relative stability of each conformer can be determined by analyzing their potential energies throughout the simulation. By calculating the population of each conformational state over time, researchers can determine the Boltzmann distribution, which indicates the percentage of molecules that are likely to exist in each conformation at a given temperature. The presence of the two methoxy (B1213986) substituents at the N2 and N3 positions would significantly influence these conformational preferences. MD simulations can clarify whether these substituents prefer to be in axial or equatorial positions in the most stable conformer and how they affect the ring's flexibility.

The results from such simulations are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The dynamic behavior of the ring system, including ring-puckering parameters and the vibrational modes of the conformers, can be analyzed in detail.

The table below provides a hypothetical summary of results that could be obtained from an MD simulation for the conformational analysis of the 1,4,2,3-dioxadiazinane ring.

Illustrative Conformational Analysis Data for 1,4,2,3-Dioxadiazinane This data is hypothetical and intended to exemplify the outputs of a Molecular Dynamics study.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angles (Degrees) |

| Chair | 0.00 | 95.2 | N2-N3-C4-C5: 55, O1-N2-N3-C4: -54 |

| Twist-Boat | 5.4 | 4.7 | N2-N3-C4-C5: 0, O1-N2-N3-C4: 70 |

| Boat | 6.8 | 0.1 | N2-N3-C4-C5: 0, O1-N2-N3-C4: 0 |

| Transition States | |||

| Chair to Twist-Boat | 10.5 | - | Energy barrier for conformational change. |

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dimethoxy-1,4,2,3-dioxadiazinane, and how can reaction yields be maximized?

Answer:

The synthesis of 2,3-dimethoxy-dioxadiazinane derivatives typically involves cyclization reactions with appropriately substituted precursors. For example, analogous heterocyclic systems (e.g., triazinanes) are synthesized via nucleophilic substitution using α-amino acids and triazine intermediates in dioxane/water mixtures under mild conditions . Key parameters include:

Maximizing yield requires strict stoichiometric control and pH monitoring during intermediate formation.

Basic: How is this compound utilized in cholinesterase (ChE) activity assays?

Answer:

This compound serves as a synthetic substrate in ChE assays. The enzymatic hydrolysis of 2,3-dimethoxy benzoylthiocholine (a structural analog) releases thiocholine, which reacts with DTNB to form yellow-colored 5-thio-2-nitrobenzoic acid (TNB). Activity is quantified spectrophotometrically at 380–430 nm .

Critical Steps:

- Ensure substrate purity to avoid interference from hydrolysis byproducts.

- Use dual-wavelength measurements (main: 380–430 nm; reference: 450–800 nm) to correct for background noise .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : Identify methoxy groups (δ 3.5–3.8 ppm for OCH₃) and heterocyclic protons .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to confirm molecular formula (C₅H₁₀N₂O₄) and fragmentation patterns .

- UV-Vis Spectroscopy : Monitor absorbance peaks for quality control in enzyme assays .

Data Interpretation Tip: Overlapping peaks in NMR may require 2D-COSY or HSQC for resolution .

Advanced: How do pH and temperature affect the stability of this compound in solution?

Answer:

Stability studies for related compounds (e.g., enzyme substrates) show:

Pre-formulate with stabilizers (e.g., antioxidants) for long-term storage.

Advanced: How can contradictory kinetic data in ChE assays using this substrate be resolved?

Answer:

Discrepancies may arise from:

- Enzyme Source Variability : Mammalian vs. insect ChE isoforms exhibit differing substrate affinities .

- Interfering Substances : Thiol-containing compounds (e.g., glutathione) may react with DTNB, producing false positives .

- Substrate Saturation : Ensure linearity by testing multiple dilutions (e.g., 0.1–2.0 mM).

Troubleshooting Protocol:

Validate assay conditions with a reference enzyme (e.g., human erythrocyte ChE).

Include negative controls (substrate-only and enzyme-only).

Use Michaelis-Menten kinetics to calculate Kₘ and Vₘₐₓ for cross-comparison .

Advanced: What mechanistic insights can isotopic labeling provide for reactions involving this compound?

Answer:

Isotopic labeling (e.g., ¹⁸O or ²H) can elucidate:

- Hydrolysis Pathways : Track oxygen incorporation in hydrolysis products (e.g., 2,3-dimethoxybenzoic acid) .

- Enzymatic Specificity : Differentiate ChE vs. non-specific esterase activity using ¹³C-labeled substrates.

Case Study : In DTNB-based assays, ³⁵S-labeled thiocholine derivatives improve detection sensitivity for low-activity samples .

Advanced: How does structural modification of the dioxadiazinane ring influence ChE inhibition?

Answer:

Substituent effects are critical:

- Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity, enhancing substrate binding to ChE’s active site.

- Steric Hindrance : Bulky groups (e.g., aryl) reduce hydrolysis rates, mimicking competitive inhibition .

Design Strategy : Use QSAR models to predict inhibitory potency based on Hammett constants and steric parameters .

Data Contradiction Analysis Table

| Observation | Possible Cause | Resolution Method |

|---|---|---|

| Non-linear kinetics | Substrate depletion | Use lower enzyme concentrations |

| High background absorbance | DTNB auto-oxidation | Pre-incubate DTNB with buffer |

| Inconsistent Kₘ values | Enzyme lot variability | Standardize enzyme sources |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.